molecular formula C36H54O B1240311 2-Hexaprenylphenol

2-Hexaprenylphenol

Cat. No.: B1240311
M. Wt: 502.8 g/mol
InChI Key: SWYAYSXDWCPYPJ-DUBIXASGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexaprenylphenol is a member of the 2-polyprenylphenol class, characterized by a phenolic ring substituted with a hexaprenyl (a 30-carbon isoprenoid) chain at the 2-position.

Properties

Molecular Formula

C36H54O

Molecular Weight

502.8 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]phenol

InChI

InChI=1S/C36H54O/c1-29(2)15-10-16-30(3)17-11-18-31(4)19-12-20-32(5)21-13-22-33(6)23-14-24-34(7)27-28-35-25-8-9-26-36(35)37/h8-9,15,17,19,21,23,25-27,37H,10-14,16,18,20,22,24,28H2,1-7H3/b30-17+,31-19+,32-21+,33-23+,34-27+

InChI Key

SWYAYSXDWCPYPJ-DUBIXASGSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-Hexaprenylphenol and related compounds:

Compound Molecular Formula Substituents (Position) Functional Groups Key Features Reference
2-Hexaprenylphenol Not Provided* - Hexaprenyl (C₃₀H₄₉) at C2
- -OH at C6
Phenol, Prenyl chain Hydrophobic, likely membrane-associated Inferred
2-Hexaprenyl-6-methoxyphenol Not Provided - Hexaprenyl (C₃₀H₄₉) at C2
- -OCH₃ at C6
Methoxyphenol, Prenyl chain Increased lipophilicity vs. phenol
2-(2-Benzoxazolyl)phenol C₁₃H₉NO₂ - Benzoxazolyl ring at C2
- -OH at C1
Phenol, Benzoxazole heterocycle Planar aromatic system, potential fluorescence

*Note: Molecular formula for 2-Hexaprenylphenol is inferred based on its hexaprenyl substituent (C₃₀H₄₉) and phenolic core (C₆H₅OH).

Key Observations:
  • 2-(2-Benzoxazolyl)phenol () introduces a rigid benzoxazole ring, conferring aromaticity and electronic conjugation, which may enable applications in optoelectronics or as a fluorescent probe .
  • Biological Implications: Prenylated phenols like 2-Hexaprenylphenol are often associated with membrane interactions due to their hydrophobic tails.

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for 2-Hexaprenylphenol is unavailable, comparisons can be drawn:

Property 2-Hexaprenylphenol (Inferred) 2-Hexaprenyl-6-methoxyphenol 2-(2-Benzoxazolyl)phenol
Solubility Low (hydrophobic prenyl chain) Very low (additional -OCH₃) Moderate (polar benzoxazole)
Reactivity Electrophilic aromatic substitution at C4 Reduced reactivity due to -OCH₃ Stabilized by conjugation
Bioactivity Potential Membrane interaction, antioxidant Enhanced lipid solubility Possible enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hexaprenylphenol
Reactant of Route 2
Reactant of Route 2
2-Hexaprenylphenol

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